6-Methoxynaphthalene-2-carbothioamide

Description

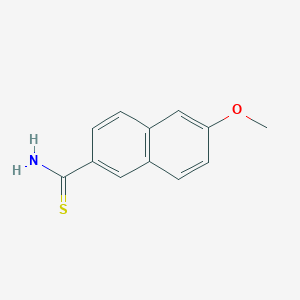

6-Methoxynaphthalene-2-carbothioamide is a derivative of naphthalene (B1677914), a bicyclic aromatic hydrocarbon, featuring a methoxy (B1213986) group at the 6-position and a carbothioamide group at the 2-position. The exploration of such a molecule is predicated on the vast and diverse biological activities associated with both the naphthalene core and the thioamide functionality. Its synthesis would likely involve the thionation of the corresponding amide, 6-methoxynaphthalene-2-carboxamide, a reaction commonly achieved using reagents like Lawesson's reagent. The academic interest in this compound stems from the potential synergistic or novel properties arising from the combination of these two important chemical entities.

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a cornerstone in the design of functional organic molecules and therapeutic agents. ekb.eg This structural motif is prevalent in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. ekb.eg The rigid, planar, and lipophilic nature of the naphthalene ring allows it to effectively interact with biological targets, serving as a versatile platform for structural modifications to modulate pharmacological activity. nih.gov

Naphthalene derivatives have demonstrated a wide spectrum of biological activities, making them a subject of intense research. ekb.eg These activities include:

Anticancer: Naphthalene-containing compounds have been investigated for their ability to inhibit tumor growth, with some derivatives showing potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.netnih.gov

Antimicrobial: The naphthalene moiety is found in several antimicrobial agents, and numerous synthetic derivatives have shown significant activity against a wide range of bacteria and fungi. researchgate.net

Anti-inflammatory: The well-known nonsteroidal anti-inflammatory drug (NSAID) Naproxen (B1676952) features a 6-methoxynaphthalene core, demonstrating the scaffold's utility in developing anti-inflammatory agents. researchgate.netnih.gov

Antiviral: Researchers have also explored naphthalene derivatives for their potential to combat viral infections, including influenza A virus and SARS-CoV papain-like protease (PLpro). nih.govnih.gov

The methoxy group, as seen in 6-methoxynaphthalene derivatives, can play a crucial role in modulating the electronic properties and metabolic stability of the molecule, often enhancing its therapeutic potential. researchgate.net

Table 1: Examples of Marketed Drugs Containing a Naphthalene Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Nafcillin | Antibiotic (Penicillin class) |

| Terbinafine | Antifungal |

| Tolnaftate | Antifungal |

| Duloxetine | Antidepressant (SNRI) |

| Propranolol | Beta-blocker |

The thioamide group (–C(=S)NH₂) is a bioisostere of the amide group (–C(=O)NH₂), where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties that have garnered significant attention in drug discovery and medicinal chemistry. nih.gov Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.gov This alteration in hydrogen bonding capability, along with increased lipophilicity and a higher rotational barrier around the C-N bond, can lead to profound changes in biological activity and pharmacokinetic profiles. nih.gov

The research relevance of the thioamide functionality is underscored by its diverse applications:

Bioisosterism in Drug Design: Replacing an amide with a thioamide can enhance potency, improve metabolic stability, and increase cell permeability. nih.gov For instance, thioamide-containing inhibitors of the enzyme ASH1L have shown significantly higher potency compared to their amide analogs. nih.gov

Antimicrobial and Anticancer Activity: Thioamide-containing compounds have demonstrated a broad range of pharmacological activities, including antibacterial, antifungal, and anticancer effects. nih.gov Natural products like closthioamide (B12422212) exhibit potent antibacterial properties attributed to their thioamide moieties. nih.gov

Enzyme Inhibition: The thioamide group can be crucial for binding to enzyme active sites. Thioamide-containing compounds have been developed as potent inhibitors of urease, an enzyme implicated in bacterial infections. nih.gov

Chemical Probes: Due to their unique spectroscopic properties, thioamides have been used as probes to study peptide and protein folding and dynamics. nih.gov

Table 2: Comparative Properties of Amide vs. Thioamide Groups

| Property | Amide (C=O) | Thioamide (C=S) |

|---|---|---|

| Hydrogen Bond Donating | Weaker | Stronger |

| Hydrogen Bond Accepting | Stronger | Weaker |

| Lipophilicity | Lower | Higher |

| C-N Bond Rotational Barrier | Lower | Higher |

| Metabolic Stability | Can be susceptible to hydrolysis | Often more stable |

While direct research on this compound is sparse, the academic research trajectories for analogous compounds provide insight into its potential areas of investigation. Research on molecules combining a naphthalene scaffold with a sulfur-containing linkage, such as a thiosemicarbazone or a thioamide, often focuses on evaluating their biological activities.

Anticancer Research: A significant research avenue for analogous compounds is in oncology. For example, a study on naphthalene-based thiosemicarbazone derivatives revealed that several compounds exhibited potent cytotoxic and apoptotic effects against human prostate cancer cells (LNCaP). nih.govresearchgate.net Similarly, pyrazoline analogs bearing a carbothioamide group have been synthesized and shown to have excellent activity against lung (A549) and cervical (HeLa) cancer cell lines. acs.orgnih.gov Research in this area typically involves:

Synthesis of a library of related compounds to establish structure-activity relationships (SAR).

In vitro screening against a panel of cancer cell lines to determine cytotoxicity (IC₅₀ values).

Mechanistic studies, such as cell cycle analysis and apoptosis assays, to understand the mode of action.

Molecular docking studies to predict binding interactions with biological targets. researchgate.net

Antimicrobial Research: Another prominent research trajectory is the development of new antimicrobial agents to combat drug resistance. Naphthalene derivatives have been synthesized and tested for their inhibitory effects on various bacterial and fungal strains. bohrium.com For instance, novel amide-coupled naphthalene scaffolds have been evaluated for their antibacterial, antifungal, and anti-malarial properties. Thioamide-containing compounds have also been investigated as potent inhibitors of bacterial urease. nih.gov A typical research workflow includes:

Synthesis of target compounds.

Evaluation of antimicrobial activity using assays such as the determination of Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microbes.

Studies to elucidate the mechanism of action, which could involve enzyme inhibition or disruption of cell membranes.

Anti-inflammatory Research: Given that the 6-methoxynaphthalene scaffold is the core of the anti-inflammatory drug Naproxen, it is plausible that derivatives like this compound would be investigated for similar properties. Research in this area has explored other 2-methoxynaphthalene (B124790) derivatives for their anti-inflammatory effects using methods like the carrageenan-induced paw edema model in rats. nih.gov

The collective research on these analogous compounds suggests that the primary academic focus for a novel molecule like this compound would likely be the exploration of its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Table 3: Research Findings for Analogous Naphthalene-Thioamide Compounds

| Compound Class | Research Focus | Key Findings |

|---|---|---|

| Naphthalene-based thiosemicarbazones | Anticancer (Prostate) | Compound 4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide showed potent cytotoxic and apoptotic effects on LNCaP cells. nih.gov |

| Pyrazoline-carbothioamides | Anticancer (Lung, Cervical) | Analogs 3a and 3h exhibited excellent activity against A549 and HeLa cells with low toxicity to normal cells. acs.org |

| Naphthalene-substituted triazole spirodienones | Anticancer (Breast) | Compound 6a showed remarkable in vitro cytotoxicity by arresting the cell cycle and inducing apoptosis in MDA-MB-231 cells. nih.gov |

| Amide-coupled naphthalene scaffolds | Antimicrobial | Derivatives showed antibacterial, antifungal, and anti-malarial properties. |

| 2-Methoxynaphthalene derivatives | Anti-inflammatory | Replacement of the α-methylacetic moiety in naproxen with a 4-hydroxybutyric acid side chain did not cause a loss of activity. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxynaphthalene-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-14-11-5-4-8-6-10(12(13)15)3-2-9(8)7-11/h2-7H,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNBNJFTZHUGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 6 Methoxynaphthalene 2 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 6-methoxynaphthalene-2-carbothioamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton and carbon signals.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methoxy (B1213986) group protons, and the protons of the thioamide group. The aromatic region would likely display a complex pattern of doublets and doublet of doublets due to spin-spin coupling between adjacent protons. The methoxy group would appear as a sharp singlet, typically in the range of 3.9-4.0 ppm. The thioamide (-CSNH₂) protons are expected to appear as two separate broad singlets at lower field, due to hindered rotation around the C-N bond and their attachment to the nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule. The spectrum would show signals for the carbon atoms of the naphthalene ring, the methoxy carbon, and the thioamide carbonyl carbon (C=S). The C=S carbon is expected to be significantly deshielded and appear at a very low field, potentially in the range of 190-200 ppm. The methoxy carbon signal would be found around 55-56 ppm. The aromatic carbons would resonate in the typical range of 105-160 ppm.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | ~3.95 (s, 3H) | ~55.5 |

| Aromatic CH | ~7.20-8.50 (m, 6H) | ~106.0 - 138.0 |

| Aromatic C-OCH₃ | ~159.0 | |

| Aromatic C-CSNH₂ | ~135.0 | |

| Aromatic Quaternary C | ~128.0, ~130.0 | |

| -CSNH₂ | ~9.0 (br s, 1H), ~9.5 (br s, 1H) | ~198.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be instrumental in assigning the protons on the naphthalene ring system by tracing the connectivity path.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the carbon signals for all protonated carbons in the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be useful in confirming the stereochemistry and conformation of the molecule. For example, a NOESY correlation between the H5 proton and the methoxy protons would further confirm the substitution pattern.

Solid-State NMR Spectroscopy for Crystalline Forms

For the analysis of this compound in its solid, crystalline form, solid-state NMR (ssNMR) would be a valuable technique. ssNMR can provide information about the molecular structure, conformation, and packing in the solid state, which can differ from the solution state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra of the solid material. This could reveal the presence of different polymorphs or solvates, which would manifest as different sets of chemical shifts.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Thioamide Functionality

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by bands characteristic of the thioamide group and the substituted naphthalene ring. Key expected vibrational frequencies include:

N-H stretching: Two bands in the region of 3300-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group.

C-H stretching (aromatic and methoxy): Bands in the 3100-3000 cm⁻¹ region for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methoxy C-H bonds.

C=C stretching (aromatic): Several bands in the 1620-1450 cm⁻¹ region.

N-H bending: A band around 1650-1600 cm⁻¹.

C-N stretching and C=S stretching (Thioamide bands): The thioamide group gives rise to several characteristic bands. The C=S stretching vibration is expected to appear in the 850-600 cm⁻¹ region, although it can be coupled with other vibrations. The C-N stretching vibration is typically observed in the 1500-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The aromatic ring vibrations are also typically strong in the Raman spectrum.

Expected Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch | ~3300, ~3150 | Weak |

| Aromatic C-H stretch | ~3050 | Strong |

| Aliphatic C-H stretch | ~2950, ~2850 | Medium |

| N-H bend | ~1620 | Medium |

| Aromatic C=C stretch | ~1600, ~1500, ~1450 | Strong |

| C-N stretch | ~1400 | Medium |

| C-O stretch | ~1250 | Medium |

| C=S stretch | ~800 | Strong |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This allows for the determination of its elemental composition, confirming the molecular formula C₁₂H₁₁NOS. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Predicted Fragmentation Pathways: Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo fragmentation. The expected fragmentation pathways could include:

Loss of the thioamide group as a radical or neutral species.

Cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Fragmentation of the naphthalene ring system.

A plausible fragmentation would be the formation of the stable 6-methoxynaphthyl cation after the loss of the carbothioamide moiety.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Formula: C₁₂H₁₁NOS, Molecular Weight: approx. 217.29 g/mol ), the analysis would begin by ionizing the molecule, typically forming a molecular ion ([M]⁺•) at an m/z of 217.

In an MS/MS experiment, this precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The fragmentation pattern provides a molecular fingerprint, allowing for detailed structural confirmation. The primary fragmentation pathways for thioamides often involve cleavages adjacent to the C=S bond. For this specific compound, fragmentation would also be directed by the stable methoxynaphthalene ring system.

Key predicted fragmentation patterns include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group would result in a fragment ion at m/z 202. This ion could subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 174.

Cleavage of the thioamide group: Common fragmentations for primary thioamides include the loss of an amino radical (•NH₂) to produce an ion at m/z 201, or the loss of a sulfhydryl radical (•SH) to yield an ion at m/z 184.

Naphthalene ring fragmentation: The stable aromatic system can undergo characteristic fragmentations, including the loss of acetylene (B1199291) (C₂H₂), leading to further daughter ions.

The resulting product ion spectrum is used to piece together the molecule's structure, confirming the connectivity of the methoxy group, the naphthalene core, and the carbothioamide functional group.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Mass Loss | Predicted Product Ion (m/z) |

|---|---|---|---|

| 217 | [M - •CH₃]⁺ | 15 | 202 |

| 217 | [M - •NH₂]⁺ | 16 | 201 |

| 217 | [M - •SH]⁺ | 33 | 184 |

| 202 | [M - •CH₃ - CO]⁺ | 28 | 174 |

| 217 | [M - CSNH₂]⁺ | 59 | 158 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic structure of its two main chromophores: the methoxynaphthalene ring and the carbothioamide group.

The naphthalene ring system gives rise to intense absorptions corresponding to π→π* transitions. For a related compound, 2-methoxynaphthalene (B124790), a maximum absorption wavelength (λmax) is observed around 226 nm. ijpsjournal.com The presence of the carbothioamide group, which extends the conjugated system, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.

The thioamide functional group itself possesses characteristic electronic transitions. These include a high-energy π→π* transition and a lower-energy n→π* transition, the latter involving the non-bonding electrons on the sulfur atom. scispace.com The n→π* transition of thioamides typically appears as a weaker absorption band at a longer wavelength compared to the π→π* bands. The combination of these chromophores results in a complex UV-Vis spectrum that is highly characteristic of the compound's structure and conjugation.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λmax Region (nm) | Relative Intensity |

|---|---|---|---|

| π→π | Methoxynaphthalene Ring | 230 - 250 | High |

| π→π | Naphthalene & C=S Conjugation | 280 - 320 | High |

| n→π* | Thioamide (C=S) | 350 - 400 | Low |

X-ray Diffraction Analysis for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis can be performed on both single crystals and polycrystalline powders.

Single Crystal X-ray Diffraction: This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. A suitable single crystal of this compound would be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to determine the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. acs.orgroyalsocietypublishing.org This detailed structural information reveals how individual molecules pack in the crystal lattice and identifies non-covalent interactions, such as hydrogen bonding or π–π stacking, which stabilize the crystal structure.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze a bulk, microcrystalline sample. The technique generates a diffraction pattern that serves as a unique fingerprint for the crystalline phase of the material. It is primarily used for phase identification, assessment of sample purity, and monitoring of polymorphic transformations. The positions and intensities of the diffraction peaks are characteristic of the compound's crystal lattice.

Table 3: Hypothetical Crystallographic Data from Single Crystal XRD

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | Geometric crystal class | Monoclinic |

| Space Group | Symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a=8.5, b=10.2, c=12.1 |

| α, β, γ (°) | Unit cell angles | α=90, β=95.5, γ=90 |

| Volume (ų) | Volume of the unit cell | 1042 |

| Z | Number of molecules per unit cell | 4 |

Chromatographic Techniques for Compound Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.govrdd.edu.iq In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase.

The compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile, carries the sample through the column. researchgate.net The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Purity is determined by the area percentage of the main peak in the resulting chromatogram, detected typically by a UV detector set to one of the compound's absorption maxima (e.g., 240 nm or 290 nm).

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Expected Retention Time | Dependent on exact conditions, e.g., ~12-15 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. The application of GC to thioamides can be challenging due to their potential for thermal degradation in the high-temperature environment of the GC inlet and column. researchgate.netnih.gov Thioamides can be less thermally stable than their corresponding amide analogs.

For successful analysis of this compound by GC, specific precautions would be necessary. This could involve using a programmable temperature vaporization (PTV) inlet to minimize thermal stress during sample introduction or chemical derivatization of the thioamide group to a more thermally stable analog. If the compound is sufficiently stable, it would be separated on a fused-silica capillary column (e.g., with a 5% phenyl-polysiloxane stationary phase) and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 5: Potential GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at ~1 mL/min |

| Inlet | Split/Splitless or PTV, 250°C (or lower if needed) |

| Oven Program | 100°C (2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Detector | FID or Mass Spectrometer |

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

The structural elucidation and purity assessment of this compound are significantly enhanced by the application of hyphenated analytical techniques. These methods combine the separation power of chromatography with the detection and structural analysis capabilities of spectroscopy, providing comprehensive characterization of the compound. wisdomlib.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of this compound, offering high sensitivity and selectivity. ox.ac.uk In a typical LC-MS setup, the compound is first separated from any impurities or byproducts using a liquid chromatography system, often employing a reversed-phase column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured.

This technique is particularly useful for determining the molecular weight of this compound and for identifying potential metabolites or degradation products in various matrices. nih.gov Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the molecular ion, providing valuable structural information based on the resulting fragment ions. researchgate.net

Illustrative LC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Column | C18 reversed-phase |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ | m/z 218.06 |

| Potential Fragments | Fragments corresponding to the loss of the thioamide group or the methoxy group could be observed. |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a highly effective analytical technique. wisdomlib.org While the volatility of this compound may require derivatization, GC-MS can provide high-resolution separation and detailed mass spectral data. ysu.edu In this method, the sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and polarity. The separated components are then introduced into the mass spectrometer for ionization and detection. researchgate.net

The resulting mass spectrum provides a molecular fingerprint of the compound, with characteristic fragmentation patterns that can be used for structural confirmation and identification of unknown components in a mixture. researchgate.net

Hypothetical GC-MS Data for a Derivatized Analog of this compound

| Parameter | Expected Value/Observation |

| Column | Fused silica capillary column (e.g., OV-101) |

| Ionization Mode | Electron Impact (EI) |

| Expected Molecular Ion | Dependent on the derivatizing agent used. |

| Key Fragmentation Pattern | Characteristic fragments of the naphthalene core and the derivatized thioamide group. |

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR)

HPLC-NMR directly couples the separation capabilities of HPLC with the powerful structural elucidation abilities of NMR spectroscopy. nih.gov This technique allows for the acquisition of NMR spectra of individual components as they elute from the HPLC column. This is particularly advantageous for the unambiguous identification of isomers or for characterizing impurities without the need for offline fraction collection and subsequent analysis. researchgate.net

For this compound, HPLC-NMR could provide detailed information on the proton and carbon environments within the molecule, confirming the connectivity of the methoxy and carbothioamide groups to the naphthalene ring.

Illustrative HPLC-NMR Data Acquisition Parameters

| Parameter | Description |

| Mode | Stopped-flow or continuous-flow |

| Acquired Spectra | ¹H NMR, and potentially 2D NMR experiments like COSY and HSQC for detailed structural analysis. |

| Solvent Suppression | Techniques to suppress signals from the deuterated mobile phase. |

Computational Chemistry and Molecular Modeling Studies of 6 Methoxynaphthalene 2 Carbothioamide

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure, bonding characteristics, and reactivity of 6-Methoxynaphthalene-2-carbothioamide. These methods provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional structure. nih.gov This process, known as geometry optimization, minimizes the total energy of the molecule by adjusting the positions of its atoms, thereby predicting equilibrium bond lengths, bond angles, and dihedral angles. researchgate.net

The optimized geometry provides a clear picture of the molecule's shape, including the planarity of the naphthalene (B1677914) core and the orientation of the methoxy (B1213986) and carbothioamide functional groups. Studies on analogous compounds, such as 2-bromo-6-methoxynaphthalene (B28277), have demonstrated that DFT calculations can yield geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. nih.gov The energetics derived from these calculations, including total energy and heats of formation, are crucial for assessing the molecule's thermodynamic stability.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | ~1.68 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Angle | S-C-N | ~125° |

| Dihedral Angle | Naphthalene-Carbothioamide | Near planar |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. capes.gov.br These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties, albeit at a higher computational expense than DFT. diva-portal.org

For this compound, ab initio calculations are instrumental in determining fundamental electronic properties like ionization potential, electron affinity, and the distribution of electron density. rsc.org Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. In related methoxynaphthalene compounds, ab initio calculations have been used to assign vibrational frequencies and analyze excited electronic states. capes.gov.br

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of molecules like this compound. nih.gov

These simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. scispace.com For this compound, MD simulations can elucidate the rotational freedom around the single bonds connecting the carbothioamide group to the naphthalene ring and the orientation of the methoxy group. This is crucial for understanding how the molecule might interact with biological targets. Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital for understanding the compound's behavior in condensed phases and its potential binding to receptor sites. scispace.com

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. researchgate.net These predictions help in the assignment of experimental NMR spectra and can provide confidence in the structural elucidation of this compound and its derivatives.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum provides a detailed map of the molecule's vibrational modes, such as the C=S stretch of the thioamide, the C-O stretch of the methoxy group, and the various vibrations of the naphthalene ring. nih.gov Comparing the calculated spectrum with experimental FT-IR and FT-Raman data allows for a comprehensive vibrational assignment. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help to understand the electronic transitions occurring within the molecule, typically π→π* transitions within the aromatic system.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C=S) | ~190-200 ppm |

| ¹H NMR | Chemical Shift (OCH₃) | ~3.9-4.1 ppm |

| IR | C=S Stretch Frequency | ~1150-1250 cm⁻¹ |

| UV-Vis | λmax (π→π*) | ~300-350 nm |

In Silico Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can be used to explore the potential synthetic routes to this compound and to understand the mechanisms of its reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway.

This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants and products. DFT calculations are commonly used to determine the activation energies of different reaction steps. nih.gov For the synthesis of the thioamide group on the naphthalene scaffold, computational studies could, for instance, model the reaction of a corresponding carboxamide with a thionating agent like Lawesson's reagent. Such an analysis would reveal the energetics of the reaction and provide insights into the factors that control its efficiency and selectivity.

Virtual Screening and Ligand-Based Design Methodologies for Related Scaffolds

The this compound scaffold can be used as a starting point for the discovery of new molecules with desired biological activities. Computational techniques such as virtual screening and ligand-based drug design are central to this process.

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov If the 3D structure of the target is known, structure-based virtual screening (e.g., molecular docking) can be employed. nih.gov In the absence of a target structure, ligand-based virtual screening is used, which relies on the knowledge of other molecules that bind to the target.

Ligand-Based Design: This approach uses a set of known active molecules to build a model that predicts the activity of new, untested compounds. nih.gov A common method is pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov Another approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which develops a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to design new derivatives of the this compound scaffold with potentially improved potency and selectivity. nih.gov Studies on various naphthalene-based scaffolds have successfully employed these in silico methods to identify promising lead compounds for various therapeutic targets. researchgate.netresearchgate.net

Conformational Landscape Analysis of Naphthalene-2-carbothioamide (B1586778) Derivatives

The conformational flexibility of naphthalene-2-carbothioamide derivatives, including the 6-methoxy substituted variant, is a key determinant of their physical and chemical properties. The primary focus of conformational analysis for these molecules is the rotational barrier around the C-N bond of the thioamide group, which leads to the existence of cis and trans isomers. rsc.org

Theoretical calculations, often employing Density Functional Theory (DFT), are utilized to map the potential energy surface associated with this rotation. The relative stability of the cis and trans conformers is influenced by the steric and electronic effects of the substituents on both the naphthalene ring and the thioamide nitrogen. For the unsubstituted naphthalene-2-carbothioamide, the trans conformation is generally favored due to reduced steric hindrance. However, the introduction of substituents can alter this preference.

In the case of this compound, the methoxy group at the 6-position is not expected to exert a direct steric influence on the thioamide group at the 2-position. Its electronic effect, however, can modulate the electron density of the naphthalene ring system and, consequently, the rotational barrier of the C-N bond.

Computational studies on related systems, such as N-acetyl proline derivatives with thioamides, have shown that n→π* interactions can play a significant role in stabilizing certain conformations. acs.org An n→π* interaction involves the donation of electron density from the lone pair (n) of one carbonyl/thiocarbonyl oxygen/sulfur into the antibonding orbital (π*) of another. acs.org While this is more relevant for adjacent thioamide groups, similar intramolecular interactions involving the naphthalene π-system could influence conformational preferences.

The following table summarizes typical energetic differences and rotational barriers for thioamide cis-trans isomerization based on computational studies of various thioamides.

| Property | Typical Calculated Value (kcal/mol) | Computational Method |

| ΔE (E_cis - E_trans) | 1 - 5 | DFT (e.g., B3LYP/6-31G*) |

| Rotational Barrier | 15 - 25 | DFT, MP2 |

Note: Specific values for this compound would require dedicated computational analysis.

Theoretical Investigations of Tautomerism and Isomerism in Thioamide Systems

Thioamides can exist in two tautomeric forms: the thione form (C=S) and the thiol (or imidothiol) form (C-SH). researchgate.net Theoretical calculations are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

For most simple thioamides, the thione form is thermodynamically more stable than the thiol form in the gas phase and in non-polar solvents. High-level ab initio and DFT calculations consistently predict a significant energy difference in favor of the thione tautomer.

The equilibrium between the thione and thiol forms can be represented as:

R-C(=S)-NH₂ (Thione) ⇌ R-C(SH)=NH (Thiol)

Computational studies allow for the calculation of the Gibbs free energy difference (ΔG) between the two tautomers, which is a direct measure of their relative populations at equilibrium. Factors that can influence the tautomeric equilibrium include:

Substitution: Electron-withdrawing or -donating groups on the R group can affect the relative stability of the tautomers.

Solvent Effects: Polar, protic solvents can stabilize the thiol form through hydrogen bonding. Computational models can account for solvent effects using implicit solvent models (like PCM) or explicit solvent molecules.

Intramolecular Hydrogen Bonding: In certain molecular architectures, intramolecular hydrogen bonding can favor the thiol tautomer.

For this compound, the naphthalene moiety is a large aromatic system. Theoretical studies on similar aromatic thioamides suggest a strong preference for the thione form. The methoxy group is unlikely to shift this equilibrium significantly towards the thiol form.

The table below presents a hypothetical comparison of the relative energies of the thione and thiol tautomers for a generic arylacylthioamide, based on typical findings from computational chemistry literature.

| Tautomer | Relative Energy (kcal/mol) | Computational Method |

| Thione | 0 (Reference) | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Thiol (Z-isomer) | 8 - 15 | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Thiol (E-isomer) | 9 - 16 | DFT (e.g., B3LYP/6-311++G(d,p)) |

Note: These are generalized values. Precise calculations for this compound are necessary for accurate energy differences.

In addition to tautomerism, isomerism in thioamides primarily relates to the cis-trans isomerism around the C-N bond, as discussed in the conformational analysis section. The higher rotational barrier in thioamides compared to amides makes the isolation of distinct isomers sometimes possible. nih.gov Computational methods are essential for predicting these barriers and the relative stabilities of the isomers, guiding synthetic and spectroscopic efforts. rsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Theoretical Frameworks for Naphthalene Derived Carbothioamides

Fundamental Principles and Methodologies of SAR Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing qualitative insights into how specific structural features of a molecule influence its biological activity. For naphthalene-derived carbothioamides, SAR analysis systematically investigates the impact of modifying different parts of the molecule, such as the naphthalene (B1677914) ring, the carbothioamide linker, and any substituents.

The core principle of SAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. Key structural modifications in the context of 6-Methoxynaphthalene-2-carbothioamide and its analogs would include:

Substitution on the Naphthalene Ring: The position, number, and nature of substituents on the naphthalene core can significantly alter activity. For instance, the methoxy (B1213986) group at the 6-position in this compound is a key feature. SAR studies would explore how replacing this group with other electron-donating or electron-withdrawing groups, or changing its position, affects the biological response.

Modification of the Carbothioamide Group: The thioamide functional group (-CSNH2) is a critical pharmacophore. Modifications such as N-alkylation or N-arylation can influence hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby modulating biological activity.

Introduction of Additional Functional Groups: The addition of other functional groups to the naphthalene scaffold can introduce new interactions with biological targets, leading to enhanced or diminished activity.

A hypothetical SAR study on a series of naphthalene-2-carbothioamide (B1586778) analogs might yield data as illustrated in the interactive table below. This table showcases how variations in substituents on the naphthalene ring could influence a hypothetical biological activity, such as anticancer potency.

| Compound ID | R1 Substituent (Position 6) | R2 Substituent (Position 7) | Biological Activity (IC50, µM) |

| NTC-1 | -OCH3 | -H | 15.2 |

| NTC-2 | -OH | -H | 25.8 |

| NTC-3 | -Cl | -H | 10.5 |

| NTC-4 | -OCH3 | -Br | 8.7 |

| NTC-5 | -H | -H | 32.1 |

From this hypothetical data, a preliminary SAR analysis would suggest that a methoxy group at the 6-position is favorable for activity compared to a hydroxyl group or no substituent. Furthermore, the introduction of a halogen, such as chlorine at position 6 or bromine at position 7, appears to enhance potency.

Development of QSAR Models Using Advanced Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models build upon SAR by establishing mathematical relationships between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors to quantify various aspects of a molecule's structure.

2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule. These descriptors, known as topological and electrotopological indices, encode information about atomic connectivity, branching, and electronic properties within the molecular graph.

Topological Indices: These descriptors are numerical values that characterize the topology of a molecule. Examples include the Wiener index, which is based on the distances between all pairs of atoms, and connectivity indices (e.g., Chi indices), which describe the degree of branching in a molecule.

Electrotopological State (E-state) Indices: These indices combine electronic and topological information to describe the electronic accessibility of each atom in a molecule.

For a series of naphthalene-derived carbothioamides, a 2D-QSAR model might be developed using multiple linear regression (MLR) or other statistical methods to correlate biological activity with a selection of these descriptors. An illustrative 2D-QSAR study might find that descriptors related to molecular size, shape, and the presence of specific atom types are important for predicting activity.

Below is a hypothetical data table for a 2D-QSAR study on naphthalene-carbothioamides, showcasing some common topological and electrotopological descriptors.

| Compound ID | Molecular Weight | LogP | Wiener Index | E-state of Sulfur |

| NTC-1 | 217.28 | 2.8 | 1250 | 11.5 |

| NTC-2 | 203.25 | 2.5 | 1180 | 11.2 |

| NTC-3 | 221.70 | 3.1 | 1265 | 11.8 |

| NTC-4 | 296.18 | 3.6 | 1350 | 12.1 |

| NTC-5 | 187.25 | 2.3 | 1100 | 10.9 |

A resulting QSAR equation might look like: pIC50 = 0.015 * (Molecular Weight) + 0.5 * (LogP) - 0.002 * (Wiener Index) + 0.1 * (E-state of Sulfur) + C

This equation would suggest that higher molecular weight, lipophilicity (LogP), and a more accessible sulfur atom contribute positively to the biological activity, while a larger, more branched structure (as indicated by the Wiener index) might be detrimental.

3D-QSAR methods consider the three-dimensional conformation of molecules and their interactions with a biological target. These approaches often provide more detailed insights into the structural requirements for activity.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For naphthalene-derived carbothioamides, a pharmacophore model might include features like a hydrophobic aromatic ring, a hydrogen bond donor (the N-H of the thioamide), and a hydrogen bond acceptor (the sulfur atom).

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The molecules are aligned, and the fields are calculated at various points on a 3D grid surrounding them. The resulting data is then analyzed using partial least squares (PLS) to generate a QSAR model. CoMFA studies on naphthalene derivatives have been used to guide the design of more potent compounds by visualizing the favorable and unfavorable steric and electrostatic regions around the molecular scaffold. nih.gov

A hypothetical CoMFA study on naphthalene-carbothioamides might reveal that bulky substituents are favored in certain regions of the naphthalene ring, while electronegative groups are preferred near the carbothioamide moiety.

Application of Machine Learning and Artificial Intelligence in QSAR Model Development

In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in QSAR model development. mdpi.com These methods can handle large and complex datasets and can often capture non-linear relationships between molecular descriptors and biological activity that may be missed by traditional statistical methods.

Commonly used ML algorithms in QSAR include:

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.

Artificial Neural Networks (ANN): A computational model inspired by the structure and function of biological neural networks.

An ML-based QSAR model for naphthalene-derived carbothioamides could be trained on a large dataset of compounds with their corresponding biological activities and a wide range of calculated molecular descriptors. The resulting model could then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process.

Ligand-Protein Interaction Modeling via In Silico Docking Studies

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a ligand, such as this compound, might bind to the active site of a target protein.

The process involves:

Obtaining the 3D structure of the target protein, often from a crystallographic database.

Generating a 3D conformation of the ligand.

Using a docking algorithm to sample different orientations and conformations of the ligand within the protein's binding site.

Scoring the different poses to identify the most likely binding mode.

For this compound, a docking study could reveal key interactions, such as hydrogen bonds between the thioamide group and amino acid residues in the active site, and hydrophobic interactions involving the naphthalene ring. This information is invaluable for understanding the mechanism of action and for designing modifications to improve binding affinity.

Pharmacophore Generation and Feature Mapping for Relevant Biological Conformations

Pharmacophore generation involves identifying the key chemical features of a set of active molecules that are responsible for their biological activity. This can be done either based on the structures of known active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based).

For naphthalene-derived carbothioamides, a ligand-based pharmacophore model could be generated by aligning a set of active analogs and identifying common features. A structure-based model could be derived from a docked pose of this compound in its target protein, identifying the key interaction points.

Once a pharmacophore model is generated, it can be used for:

Virtual Screening: Searching large chemical databases for new compounds that match the pharmacophore.

Lead Optimization: Guiding the modification of existing compounds to better fit the pharmacophore model.

The features of a pharmacophore for a naphthalene-carbothioamide might include:

An aromatic feature corresponding to the naphthalene ring.

A hydrogen bond donor from the thioamide NH.

A hydrogen bond acceptor from the thioamide sulfur.

A hydrophobic feature from the methoxy group.

By mapping these features onto the biologically relevant conformation of the molecule, researchers can gain a deeper understanding of the structural requirements for activity and design new compounds with improved therapeutic potential.

Preclinical Research Methodologies: in Vitro and in Silico Investigations of 6 Methoxynaphthalene 2 Carbothioamide Analogues

Methodologies for Biological Target Identification and Validation

The initial step in characterizing the therapeutic potential of a new chemical entity, such as a 6-methoxynaphthalene-2-carbothioamide analogue, is the identification and validation of its biological target. An effective strategy involves a combination of computational prediction and experimental validation.

One promising target for 6-methoxynaphthalene derivatives is the aldo-keto reductase family 1 member C3 (AKR1C3). nih.govresearchgate.net This enzyme is implicated in the biosynthesis of androgens and the metabolism of prostaglandins, both of which can drive the proliferation of hormone-dependent cancers. nih.gov The rationale for targeting AKR1C3 is supported by its overexpression in certain cancers, such as castration-resistant prostate cancer and some forms of breast cancer. nih.govdrugbank.com Non-steroidal anti-inflammatory drugs (NSAIDs) have been identified as inhibitors of AKR1C3, suggesting that compounds with a similar structural backbone, like 6-methoxynaphthalene derivatives, may also exhibit inhibitory activity. researchgate.net

Target validation can be achieved through various experimental approaches. One method is to assess the inhibitory effect of the compounds on the enzymatic activity of purified AKR1C3. A significant reduction in enzyme activity in the presence of the compound provides direct evidence of target engagement. Further validation can be obtained in cellular models by observing the downstream effects of enzyme inhibition, such as a decrease in the production of specific steroids or prostaglandins. nih.gov The selectivity of the inhibitor is also a critical aspect of target validation, as off-target effects can lead to undesirable side effects. nih.gov Therefore, it is essential to screen the compound against other related enzymes, such as other members of the AKR1C family, to ensure its specificity for AKR1C3. nih.gov

In Vitro Assay Development for Mechanistic Biological Studies

Once a biological target is identified and validated, the next step is to develop robust in vitro assays to study the mechanism of action of the this compound analogues. These assays are crucial for understanding how the compounds interact with their target and the subsequent cellular consequences.

For enzyme inhibitors like those targeting AKR1C3, biochemical assays are fundamental. These assays typically involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is then measured, often using techniques like high-performance liquid chromatography (HPLC) or spectrophotometry. drugbank.com From this data, key parameters such as the half-maximal inhibitory concentration (IC50) can be determined, which quantifies the potency of the inhibitor.

In the context of anticancer research, a variety of in vitro assays are employed to assess the biological effects of naphthalene (B1677914) derivatives. Cytotoxicity assays are commonly used to measure the ability of a compound to kill cancer cells. Popular methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (sulforhodamine B) assay, which quantify cell viability. biointerfaceresearch.comnih.gov

To delve deeper into the mechanism of cell death, assays that measure apoptosis (programmed cell death) are utilized. Flow cytometry analysis can be used to identify apoptotic cells by staining with specific markers like Annexin V. nih.gov Furthermore, assays that investigate the compound's effect on the cell cycle can reveal whether it causes cell cycle arrest at specific phases, such as the G2/M phase. tandfonline.com

For compounds that are hypothesized to interfere with other cellular processes, specific mechanistic assays are developed. For instance, if a naphthalene derivative is thought to inhibit tubulin polymerization, an in vitro tubulin polymerization assay can be performed to directly measure its effect on microtubule formation. tandfonline.com Similarly, for compounds targeting other enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), specific kinase assays are employed to quantify their inhibitory activity. nih.gov

Cell-Based Screening Methodologies for Exploring Biological Pathways

Cell-based screening is a powerful tool for exploring the biological pathways affected by this compound analogues in a more physiologically relevant context than biochemical assays. This approach involves treating various cell lines with the compounds and observing their effects on cellular functions and signaling pathways.

A primary application of cell-based screening is to evaluate the anti-proliferative and cytotoxic effects of the compounds against a panel of cancer cell lines. This can help identify which cancer types might be most susceptible to the new drug candidates. For example, 6-methoxynaphthalene derivatives have been screened against colon cancer cell lines like HCT-116, and breast cancer cell lines such as MCF-7. researchgate.net The data from these screens, typically presented as IC50 values, provide a preliminary indication of the compound's therapeutic potential.

Beyond simple cytotoxicity, cell-based assays can be designed to investigate the specific biological pathways modulated by the compounds. For instance, to confirm that a compound's anticancer activity is mediated through the inhibition of AKR1C3, one could use a cell line that overexpresses this enzyme and demonstrate that the compound is more potent in these cells compared to control cells. nih.gov

Furthermore, cell-based assays can be used to study the induction of apoptosis and cell cycle arrest in more detail. Western blotting can be employed to measure changes in the levels of key proteins involved in these processes, such as caspases and cyclins. The genotoxic potential of naphthalene and its metabolites can be assessed using assays like the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis. researchgate.net Micronucleus assays can also be used to evaluate chromosomal damage. oup.com

In Silico Approaches for Predicting Compound-Target Interactions and Potential Mechanisms

In silico, or computational, approaches play an increasingly vital role in modern drug discovery, offering a rapid and cost-effective means to predict how a compound might interact with its biological target and to elucidate its potential mechanism of action. These methods are particularly valuable in the early stages of research on compounds like this compound analogues.

Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a target protein. For 6-methoxynaphthalene derivatives, docking studies have been performed to model their interaction with the active site of AKR1C3. researchgate.net These simulations can provide insights into the specific amino acid residues that are important for binding and can help explain the structure-activity relationships observed experimentally. The results of docking studies are often scored to estimate the binding affinity, which can be used to prioritize compounds for synthesis and biological testing.

In addition to predicting binding modes, in silico methods can be used to forecast a compound's pharmacokinetic properties, a discipline known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Various computational models can estimate properties such as a compound's solubility, permeability, and potential for toxicity. These predictions are crucial for identifying compounds with drug-like properties that are more likely to succeed in later stages of drug development.

Rational Design and Synthesis of Molecular Probes for Biological Research

The rational design and synthesis of molecular probes based on a lead scaffold, such as this compound, is a powerful strategy for studying biological processes. These probes are often fluorescently labeled, allowing for the visualization of their distribution and interaction with cellular components.

Naphthalimide-based fluorescent probes, for example, have been extensively developed for cellular imaging. rsc.orgnih.gov The photophysical properties of naphthalimides are highly sensitive to their chemical environment, making them excellent candidates for developing sensors for specific biomolecules or cellular organelles. rsc.org By modifying the naphthalimide core, researchers can create probes that localize to specific subcellular compartments, such as the mitochondria or the endoplasmic reticulum. nih.gov

The design of these probes often involves incorporating a recognition motif for a specific biological target. For instance, a molecular probe designed to target a particular enzyme could be synthesized by linking the inhibitor scaffold to a fluorescent naphthalimide core. This would allow for the visualization of the enzyme's location and activity within living cells. The development of such probes can provide invaluable insights into the biological function of the target and the mechanism of action of the inhibitor. rsc.orgresearchgate.net

High-Throughput Screening (HTS) Methodologies for Chemical Libraries

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. While a specific HTS campaign for this compound analogues has not been detailed in the reviewed literature, the principles of HTS can be applied to discover novel compounds with this scaffold.

An HTS campaign would typically begin with the development of a robust and miniaturized assay that is suitable for automation. This could be a biochemical assay measuring the inhibition of a target enzyme or a cell-based assay measuring a specific cellular response, such as apoptosis or the inhibition of cell proliferation.

Chemical libraries containing thousands to millions of diverse compounds would then be screened using this assay. These libraries can be sourced from commercial vendors or synthesized in-house. The Maybridge screening collection, for example, contains over 51,000 diverse organic compounds. mdpi.com The primary screen is usually performed at a single concentration to identify "hits"—compounds that show activity in the assay.

Future Research Directions and Emerging Trends for 6 Methoxynaphthalene 2 Carbothioamide Research

Integrated Approaches Combining Advanced Synthetic Chemistry and Computational Methodologies

A significant future direction lies in the integration of advanced synthetic chemistry with powerful computational methodologies to accelerate the discovery and optimization of 6-Methoxynaphthalene-2-carbothioamide derivatives. Traditional synthetic approaches are often time-consuming and resource-intensive. By combining computational screening with targeted synthesis, researchers can more efficiently explore the chemical space around the this compound scaffold.

Computational techniques such as Density Functional Theory (DFT) and ab initio methods can be employed to predict the reactivity and stability of novel derivatives, guiding synthetic efforts towards the most promising candidates. frontiersin.orgnih.gov These computational studies can provide valuable insights into the electronic properties and conformational preferences of thioamide-containing molecules, which are crucial for their biological activity. acs.orgnih.gov For instance, understanding the conformational profile of the thioamide group is critical, as it can influence how the molecule interacts with biological targets. acs.org

Furthermore, in-depth computational and experimental studies can elucidate reaction mechanisms, leading to the development of more efficient and selective synthetic protocols. researchgate.net This integrated approach will not only streamline the synthesis of new this compound analogs but also deepen our fundamental understanding of their chemical behavior.

Exploration of Novel Biological Targets Modulated by Naphthalene-Carbothioamide Scaffolds

While the biological activities of many naphthalene (B1677914) derivatives have been explored, the specific targets of this compound remain largely uncharacterized. nih.govresearchgate.netthieme-connect.comchemistryviews.orgdntb.gov.ua A crucial area of future research will be the identification and validation of novel biological targets that are modulated by this particular scaffold. Thioamides, as isosteres of amides, have garnered significant attention in drug discovery for their unique physicochemical properties and diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects. nih.govresearchgate.net

Future investigations should employ a variety of modern techniques to uncover these targets. High-throughput screening (HTS) of this compound and its derivatives against large panels of enzymes, receptors, and cell lines can provide initial "hits." Subsequently, more advanced techniques such as chemical proteomics and affinity-based protein profiling can be used to identify the specific protein targets with which these compounds interact. The thioamide moiety itself can be a key pharmacophore, potentially interacting with targets in ways that the corresponding amide cannot. nih.gov For example, the thioamide group's altered hydrogen bonding capabilities and increased size of sulfur compared to oxygen can lead to different binding affinities and selectivities. acs.org

Emerging research on thioamide-containing compounds has highlighted their potential to inhibit enzymes such as kinases and histone methyltransferases, which are important targets in cancer therapy. nih.gov Given that naphthalene-based scaffolds have also shown promise as inhibitors of targets like SARS-CoV PLpro, future studies should investigate the potential of this compound to modulate these and other novel therapeutic targets. nih.gov

Development and Application of Next-Generation Analytical Techniques for Complex Chemical Systems

The comprehensive characterization of this compound and its derivatives, as well as their behavior in complex biological systems, will necessitate the development and application of next-generation analytical techniques. As synthetic methodologies become more sophisticated, producing a wider array of analogs, the need for rapid and sensitive analytical methods for purification and characterization becomes paramount.

Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), will be instrumental in the analysis of these compounds. These techniques offer superior resolution and sensitivity, enabling the detection and quantification of minute quantities of material. Furthermore, spectroscopic methods, including advanced nuclear magnetic resonance (NMR) techniques and Fourier-transform infrared (FTIR) spectroscopy, will continue to be vital for detailed structural elucidation. globalresearchonline.net

To understand the interactions of these compounds within biological systems, innovative in-situ analytical methods will be required. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide real-time data on binding kinetics and thermodynamics with purified protein targets. Moreover, advanced imaging techniques could potentially visualize the distribution and target engagement of fluorescently tagged this compound derivatives within living cells.

Advancements in Machine Learning for De Novo Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the exploration of this compound will be no exception. preprints.orgarxiv.org De novo drug design, powered by deep learning algorithms, can generate novel molecular structures with desired pharmacological properties from scratch. nih.govschrodinger.comwesleyan.edu These generative models can be trained on vast libraries of known bioactive molecules to learn the underlying principles of molecular design.

In the context of this compound, machine learning models can be used to predict the biological activity, toxicity, and pharmacokinetic properties of virtual derivatives. doaj.org This in silico screening allows for the rapid evaluation of a vast chemical space, prioritizing the most promising candidates for synthesis and experimental testing. preprints.org Transfer learning, a technique where a model is pre-trained on a large dataset and then fine-tuned on a smaller, more specific dataset, can be particularly useful when limited data is available for a specific target. mdpi.com

Utilization of Flow Chemistry and Mechanochemistry in Compound Synthesis

To meet the demands of high-throughput screening and lead optimization, more efficient and scalable synthetic methods are required. Flow chemistry and mechanochemistry represent two promising and sustainable technologies for the synthesis of this compound and its derivatives.

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. rsc.orgneuroquantology.com The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. neuroquantology.com Continuous-flow systems can be readily automated, enabling the rapid synthesis of libraries of this compound analogs for biological evaluation. researchgate.netresearchgate.net

Mechanochemistry, the use of mechanical force to induce chemical reactions, provides a solvent-free or solvent-minimized approach to synthesis. rsc.orgresearchgate.netresearchgate.net This environmentally friendly technique can lead to shorter reaction times and access to products that are difficult to obtain through conventional solution-phase chemistry. researchgate.net The synthesis of thioamides using mechanochemical methods, such as ball milling with reagents like Lawesson's reagent, has been successfully demonstrated and could be applied to the production of this compound. rsc.orgresearchgate.netresearchgate.net

Pursuit of Sustainable and Environmentally Benign Synthetic Routes for Thioamide Production

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. Future research on this compound will undoubtedly focus on the development of sustainable and environmentally benign methods for its production.

Traditional methods for thioamide synthesis often involve harsh reagents and solvents. mdpi.comorganic-chemistry.org A key area of research will be the exploration of greener alternatives. This includes the use of elemental sulfur as a less hazardous sulfur source and the employment of environmentally friendly solvents, such as deep eutectic solvents (DES), which are biodegradable and can often be recycled. rsc.orgrsc.org The use of biocatalytic methods, employing enzymes to perform specific chemical transformations, also presents a green and highly selective approach to the synthesis of naphthalene derivatives. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.